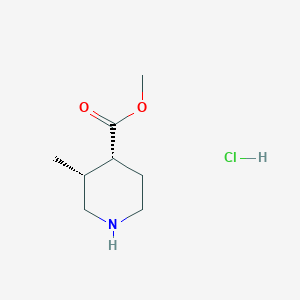

cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

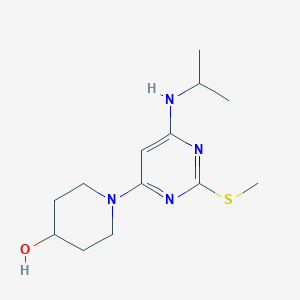

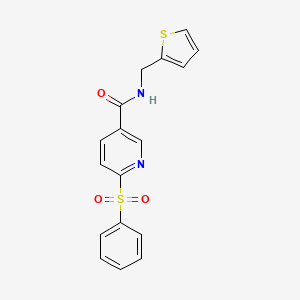

“Cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1797255-52-7 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-methylpiperidine-4-carboxylate hydrochloride . It is a solid substance and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H15NO2.ClH/c1-6-5-9-4-3-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 193.67 .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Research by Casy and Jeffery (1972) outlines the synthesis of derivatives related to cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride, including cis and trans 1,3-dimethylpiperidin-4-ols. Their study focuses on the configurations and preferred conformations of these derivatives, which are critical in understanding the stereochemical properties of similar compounds (Casy & Jeffery, 1972).

Process Development for Cocaine Analogue Synthesis

Mobele et al. (2006) discuss the development of a scalable process for synthesizing a cocaine analogue, (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate hydrochloride, which shows similarities to this compound. Their work primarily aims at improving process throughput and developing efficient crystallization methods, which are relevant for the industrial application of similar compounds (Mobele et al., 2006).

Orthogonal Protection of Amino Acids

Szatmári, Kiss, and Fülöp (2006) report a synthesis method for orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acids, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This method could be applied to similar compounds like this compound for the synthesis of protected amino acids (Szatmári, Kiss, & Fülöp, 2006).

Applications in Protein Kinase Inhibitors

Hao et al. (2011) developed an asymmetric synthesis route for CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. This method, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, suggests potential industrial applications for similar routes involving this compound (Hao et al., 2011).

Esters of Heterocyclic γ-amino Alcohols

Golovin, Nikiforova, and Unkovskii (1978) explored the reduction and acylation of cis-3-cyano-4-hydroxypiperidines, leading to the synthesis of various esters. This research can be applied to understanding the chemical behavior and potential applications of this compound in producing heterocyclic γ-amino alcohol derivatives (Golovin, Nikiforova, & Unkovskii, 1978).

Stereochemical Effects

Pedersen and Bols (2005) investigated the effects of axial versus equatorial orientation on piperidine base strength in compounds like cis- and trans-2-methylpiperidine-3-carboxylate. Understanding these effects is crucial for the application of this compound in various chemical syntheses (Pedersen & Bols, 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride involves the reaction of 3-methylpiperidine-4-carboxylic acid with methanol and hydrochloric acid to form the methyl ester, which is then treated with cis-2-butene-1,4-diol to yield the target compound.", "Starting Materials": [ "3-methylpiperidine-4-carboxylic acid", "Methanol", "Hydrochloric acid", "Cis-2-butene-1,4-diol" ], "Reaction": [ "Step 1: 3-methylpiperidine-4-carboxylic acid is dissolved in methanol and hydrochloric acid is added dropwise to the solution. The mixture is stirred at room temperature for several hours to form the methyl ester.", "Step 2: The reaction mixture is concentrated under reduced pressure to remove excess methanol and hydrochloric acid.", "Step 3: The resulting methyl ester is dissolved in a suitable solvent and cis-2-butene-1,4-diol is added to the solution. The mixture is heated under reflux for several hours to yield the target compound, cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride.", "Step 4: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] } | |

CAS-Nummer |

133567-10-9 |

Molekularformel |

C8H16ClNO2 |

Molekulargewicht |

193.67 g/mol |

IUPAC-Name |

methyl (3S,4S)-3-methylpiperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |

InChI-Schlüssel |

LIBNHIYBEVBSKI-HHQFNNIRSA-N |

Isomerische SMILES |

C[C@@H]1CNCC[C@@H]1C(=O)OC.Cl |

SMILES |

CC1CNCCC1C(=O)OC.Cl |

Kanonische SMILES |

CC1CNCCC1C(=O)OC.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)

![5-chloro-2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2365111.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2365112.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2365113.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone](/img/structure/B2365114.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide](/img/structure/B2365117.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)